

# 5-(Biotinamido)pentylazide CAS number and molecular weight

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Compound of Interest

Compound Name: 5-(Biotinamido)pentylazide

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# Technical Guide: 5-(Biotinamido)pentylazide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-(Biotinamido)pentylazide** is a versatile chemical probe that serves as a crucial tool in modern chemical biology and drug discovery. Its bifunctional nature, possessing both a biotin moiety for detection and purification and a terminal azide for covalent ligation via "click chemistry," makes it an invaluable reagent for a variety of applications. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.

## **Core Data**

The fundamental properties of **5-(Biotinamido)pentylazide** are summarized in the table below, providing a quick reference for experimental planning and data analysis.



Property	Value	Reference
CAS Number	1349190-76-6	[1][2]
Molecular Weight	354.5 g/mol	[1][2]
Molecular Formula	C15H26N6O2S	[1][2]
Synonym	N-(5-Azidopentyl)biotinamide	[2]
Storage Condition	-20°C	[1]

## **Key Applications**

**5-(Biotinamido)pentylazide** is primarily utilized in two significant areas of research: as a biotinylation reagent for "click chemistry" and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

#### 1. Click Chemistry Biotinylation:

The terminal azide group of **5-(Biotinamido)pentylazide** allows for its highly specific and efficient covalent attachment to molecules containing an alkyne functional group. This reaction, a cornerstone of "click chemistry," can proceed via two main pathways:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide and a terminal alkyne, catalyzed by a copper(I) source.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative involves
  the reaction of the azide with a strained cyclooctyne, which is particularly useful for in vivo
  applications where the cytotoxicity of copper is a concern.

Once attached to a target molecule (e.g., a protein, glycan, or small molecule), the biotin moiety allows for:

 Detection and Visualization: Using streptavidin or avidin conjugates (e.g., fluorescent probes, enzymes for colorimetric assays).



 Affinity Purification: For the enrichment and isolation of labeled biomolecules from complex mixtures using streptavidin-functionalized resins.

#### 2. PROTAC Synthesis:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **5-(Biotinamido)pentylazide** can be used as a linker component in the modular synthesis of PROTACs. The azide group provides a convenient handle to connect one part of the PROTAC (e.g., the E3 ligase ligand) to the other (the target protein ligand) via a click reaction.

# **Experimental Protocols**

The following is a generalized protocol for the biotinylation of an alkyne-modified protein in a cell lysate using **5-(Biotinamido)pentylazide** via a CuAAC reaction. Note: This is a representative protocol and should be optimized for specific experimental conditions.

#### Materials:

- Cell lysate containing alkyne-modified protein
- 5-(Biotinamido)pentylazide
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Reducing agent (e.g., Sodium Ascorbate, THPTA)
- Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
- Protease inhibitors
- Streptavidin-agarose resin

#### Procedure:

Lysate Preparation:



- Prepare a cell lysate from cells metabolically labeled with an alkyne-containing amino acid or sugar.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the total protein concentration of the lysate.

#### Click Reaction:

- To 1 mg of total protein in a microcentrifuge tube, add 5-(Biotinamido)pentylazide to a final concentration of 100 μM.
- Freshly prepare a solution of CuSO<sub>4</sub> and a reducing agent. Add CuSO<sub>4</sub> to a final concentration of 1 mM and the reducing agent to a final concentration of 5 mM.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
- Protein Precipitation (Optional but Recommended):
  - Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.
  - Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

#### • Affinity Purification:

- Equilibrate streptavidin-agarose resin with a suitable binding buffer.
- Add the biotinylated protein sample to the equilibrated resin.
- Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
- Wash the resin extensively with a series of buffers to remove non-specifically bound proteins. A common wash series includes high salt, urea, and detergent washes.

#### Elution:

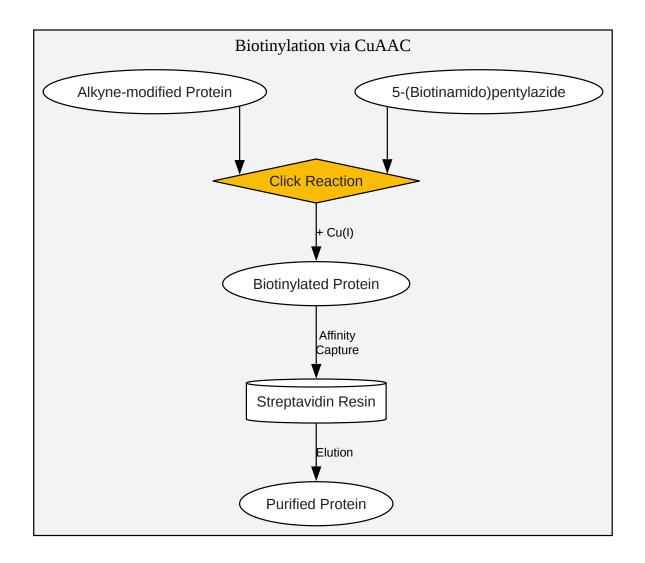
 Elute the captured proteins from the resin. This can be achieved by boiling the resin in SDS-PAGE sample buffer or by using a cleavable biotin linker system.



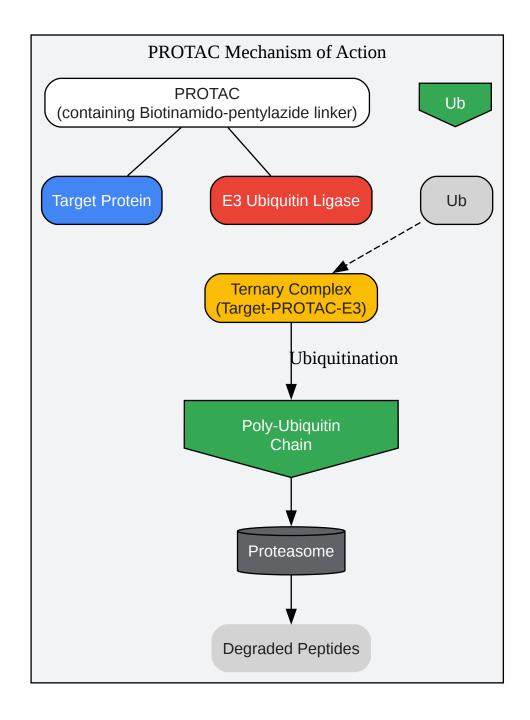
## **Visualizations**

The following diagrams illustrate the key processes involving **5-(Biotinamido)pentylazide**.









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## References

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